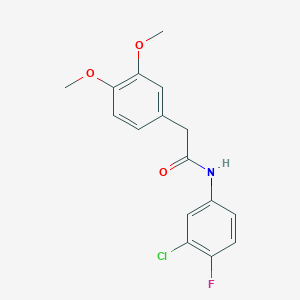
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of N-aroylphenylalanine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the modulation of ion channels and receptors that are involved in pain sensation and inflammation. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of TRPV1, a calcium-permeable ion channel that is involved in pain sensation. It has also been found to block the activity of Nav1.7, a voltage-gated sodium channel that is involved in the transmission of pain signals. In addition, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of chronic pain and inflammation. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. In addition, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of TRPV1 and Nav1.7, making it a valuable tool for studying the role of these ion channels in pain sensation. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has some limitations for lab experiments. It has poor water solubility, which can limit its use in certain experimental conditions. In addition, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has not been extensively studied in vivo, which limits its potential applications in preclinical research.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. One potential direction is to study its effects on other ion channels and receptors that are involved in pain sensation and inflammation. Another potential direction is to study its effects on other types of cancer cells and to investigate its potential as a combination therapy with other anti-cancer agents. In addition, further studies are needed to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide in vivo, which could pave the way for its potential clinical applications. Overall, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is a promising compound with potential applications in a range of scientific research fields.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction between 3-chloro-4-fluoroaniline and 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit analgesic, anti-inflammatory, and anti-nociceptive effects, making it a potential candidate for the treatment of chronic pain and other related conditions. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to modulate the activity of ion channels such as TRPV1 and Nav1.7, which are involved in pain sensation. In addition, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been found to exhibit anti-tumor activity, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C16H15ClFNO3 |
|---|---|
Poids moléculaire |
323.74 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-21-14-6-3-10(7-15(14)22-2)8-16(20)19-11-4-5-13(18)12(17)9-11/h3-7,9H,8H2,1-2H3,(H,19,20) |
Clé InChI |
IQIZJRGKSXUBDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



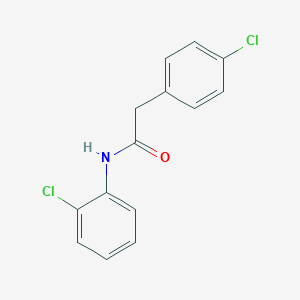
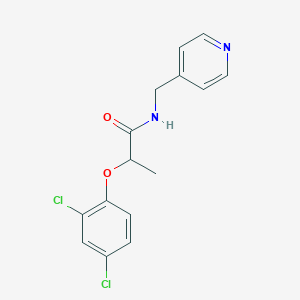
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
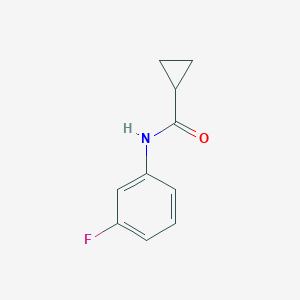
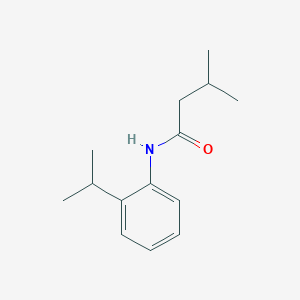
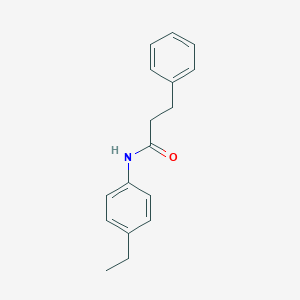
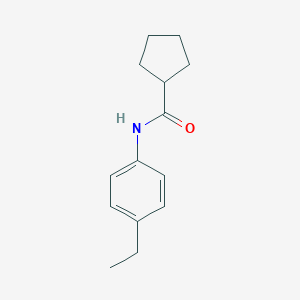


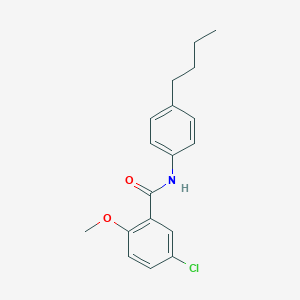
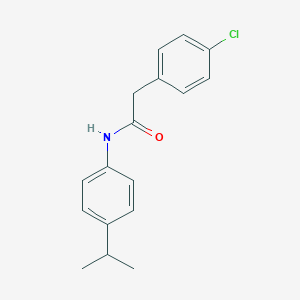
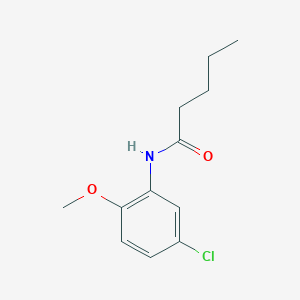
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)
